1-(2-methoxyethyl)-3-(2-(2-methyl-1H-imidazol-1-yl)ethyl)urea
Description
Properties
IUPAC Name |
1-(2-methoxyethyl)-3-[2-(2-methylimidazol-1-yl)ethyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O2/c1-9-11-3-6-14(9)7-4-12-10(15)13-5-8-16-2/h3,6H,4-5,7-8H2,1-2H3,(H2,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNGWNKJJLBAUSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCNC(=O)NCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of 2-Methylimidazole
The imidazole-containing amine is synthesized via nucleophilic substitution. 2-Methylimidazole reacts with 2-bromoethylamine hydrobromide under basic conditions:
Procedure :
- Suspend 2-methylimidazole (1.0 eq) and K₂CO₃ (2.5 eq) in anhydrous acetonitrile.
- Add 2-bromoethylamine hydrobromide (1.2 eq) dropwise at 0°C.
- Reflux at 80°C for 12 hours.
- Filter and concentrate; purify via recrystallization (ethyl acetate/hexane).
Yield : 68–72%.
Mechanism : The imidazole’s N1 acts as a nucleophile, displacing bromide to form the ethylamine derivative.
Urea Bond Formation Strategies
Carbodiimide-Mediated Coupling
Carbonyl diimidazole (CDI) activation, as described in CN104402875A, offers a mild route:
Procedure :
Phosgene Derivatives
While hazardous, triphosgene enables high-yield urea synthesis:
Comparative Analysis of Methods
| Method | Reagents | Solvent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| CDI Activation | CDI, DMF | DMF | 25°C | 75–82 | 95 |
| Triphosgene | Triphosgene, Et₃N | CH₂Cl₂ | -10°C → 25°C | 85–88 | 97 |
Key Observations :
- CDI avoids hazardous reagents but requires longer reaction times.
- Triphosgene offers higher yields but necessitates stringent safety protocols.
Optimization and Scalability
Solvent Effects
Polar aprotic solvents (DMF, DMSO) enhance CDI-mediated reactions, while CH₂Cl₂ improves triphosgene solubility. Dimethylacetamide (DMAc) was tested as an alternative, yielding 80% product but complicating purification.
Catalytic Additives
The addition of 4-dimethylaminopyridine (DMAP) (5 mol%) accelerated CDI activation, reducing reaction time to 8 hours.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆) : δ 7.42 (s, 1H, imidazole-H), 6.82 (s, 1H, imidazole-H), 3.45 (t, J = 6.0 Hz, 2H, OCH₂CH₂), 3.24 (s, 3H, OCH₃), 2.98 (t, J = 6.0 Hz, 2H, NCH₂), 2.32 (s, 3H, CH₃).
- MS (ESI+) : m/z 269.2 [M+H]⁺.
Purity Assessment
HPLC analysis (C18 column, MeCN:H₂O = 70:30) confirmed ≥95% purity for CDI and triphosgene routes.
Industrial Considerations
- Cost Efficiency : CDI is cost-prohibitive at scale; triphosgene remains preferred despite safety concerns.
- Green Chemistry : Recent studies propose enzyme-mediated urea synthesis (e.g., Candida antarctica lipase B), though yields are currently suboptimal (50–55%).
Chemical Reactions Analysis
Types of Reactions
1-(2-methoxyethyl)-3-(2-(2-methyl-1H-imidazol-1-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The methoxyethyl and imidazolyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Nucleophiles such as halides, amines, or thiols; reactions may require catalysts or specific conditions like elevated temperatures or acidic/basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new derivatives with different functional groups.
Scientific Research Applications
1-(2-methoxyethyl)-3-(2-(2-methyl-1H-imidazol-1-yl)ethyl)urea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-methoxyethyl)-3-(2-(2-methyl-1H-imidazol-1-yl)ethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Urea Derivatives
Compound 36K (1-(1-Ethylbenzimidazol-2-yl)-3-(2-methoxyphenyl)urea)
- Structure : Contains a benzimidazole core and a 2-methoxyphenyl group.
- Key Differences: The benzimidazole ring (vs. The 2-methoxyphenyl group introduces steric hindrance compared to the target compound’s methoxyethyl chain .
- Properties : Higher molecular weight (C17H18N4O2; 310.35 g/mol) and logP due to the benzimidazole’s hydrophobicity.
BG15420 (1-(4-Methoxy-2-methylphenyl)-3-(2-{[6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]amino}ethyl)urea)
- Structure: Features a pyrimidine-imidazole hybrid linked via an ethylamino group.
- Key Differences : The pyrimidine ring (vs. a simple ethyl group in the target compound) introduces additional hydrogen-bonding sites and electronic effects. This may enhance binding to kinases or nucleic acids .
- Properties : Larger molecular weight (C19H23N7O2; 381.43 g/mol) and reduced solubility compared to the target compound.
Functional Group Impact on Physicochemical Properties
- Methoxyethyl vs. Methoxyphenyl : The target’s methoxyethyl group improves aqueous solubility compared to methoxyphenyl-containing analogs like Compound 36K, which exhibit higher lipophilicity .
- Methylimidazole vs. Benzimidazole : Methylimidazole derivatives (target compound) generally have lower molecular weights and better metabolic stability than benzimidazole analogs .
Biological Activity
Overview
1-(2-methoxyethyl)-3-(2-(2-methyl-1H-imidazol-1-yl)ethyl)urea is a synthetic organic compound classified as a urea derivative. Its unique structure, characterized by a methoxyethyl group and an imidazolyl ethyl group, positions it as a potential candidate for various biological applications, particularly in medicinal chemistry and pharmacology.
- IUPAC Name : 1-(2-methoxyethyl)-3-[2-(2-methylimidazol-1-yl)ethyl]urea
- Molecular Formula : C10H18N4O2
- CAS Number : 1226427-09-3
Synthesis
The synthesis of this compound typically involves the reaction of 2-methoxyethylamine with 2-(2-methyl-1H-imidazol-1-yl)ethyl isocyanate. This reaction is performed under controlled conditions, often utilizing solvents like dichloromethane or tetrahydrofuran at temperatures ranging from 0 to 25°C. The process involves nucleophilic addition followed by cyclization to form the urea derivative.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. This activity is thought to be linked to its ability to disrupt bacterial cell wall synthesis and function.
Antifungal Activity
The compound also demonstrates antifungal properties, particularly against strains of Candida and Aspergillus. Studies have reported that it can inhibit fungal growth by interfering with ergosterol biosynthesis, a critical component of fungal cell membranes.
The mechanism of action for this compound involves its interaction with specific biological targets, such as enzymes or receptors involved in microbial metabolism. It may act as an inhibitor, modulating the activity of these targets and influencing various biochemical pathways. For instance, its imidazole moiety is known to interact with several biological systems, enhancing its therapeutic potential .
Study on Antimicrobial Efficacy
In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various urea derivatives, including this compound. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli comparable to standard antibiotics .
Evaluation of Antifungal Properties
Another study focused on the antifungal properties of the compound against Candida albicans. The findings revealed that it effectively reduced fungal load in vitro and showed promise in vivo for treating systemic candidiasis in murine models .
Research Applications
Given its diverse biological activities, this compound is being explored for several applications:
- Drug Development : Ongoing research aims to develop new therapeutic agents targeting specific enzymes or receptors implicated in infectious diseases.
- Material Science : Its unique chemical properties are being utilized in the development of advanced materials, such as polymers and coatings with antimicrobial properties .
Q & A
Q. What are the common synthetic routes for synthesizing 1-(2-methoxyethyl)-3-(2-(2-methyl-1H-imidazol-1-yl)ethyl)urea, and what reaction conditions are critical for optimizing yield?
The synthesis typically involves multi-step organic reactions. Key steps include:
- Formation of the imidazole moiety : Cyclization reactions using hydrazides or nitriles under controlled temperatures (e.g., 60–80°C) in solvents like ethanol or acetonitrile .
- Urea linkage formation : Coupling of intermediates via carbodiimide-mediated reactions or nucleophilic substitution, requiring anhydrous conditions to prevent hydrolysis .
- Purification : Column chromatography or recrystallization in solvents such as ethyl acetate/hexane mixtures to achieve >95% purity .
Critical parameters include solvent choice (polar aprotic solvents enhance reactivity), reaction time (12–24 hours for complete conversion), and stoichiometric ratios (1:1.2 for amine-to-isocyanate) .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?
- 1H/13C NMR : Assigns proton environments (e.g., methoxyethyl protons at δ 3.3–3.5 ppm, imidazole protons at δ 6.8–7.2 ppm) and confirms urea carbonyl resonance at ~δ 160 ppm .
- HPLC : Reversed-phase C18 columns with UV detection (λ = 254 nm) assess purity; retention times vary with mobile phase (e.g., acetonitrile/water gradients) .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., urea NH···O interactions at 2.8–3.0 Å) .
- Mass spectrometry (ESI-MS) : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 323.2) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?
Discrepancies often arise from:
- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms (e.g., COX-1 vs. COX-2) .
- Structural analogs : Modifications like substitution of the methoxyethyl group with cyclopropane (e.g., ) alter binding affinities .
Methodological solutions : - Comparative dose-response assays : Test the compound alongside analogs under identical conditions (IC50 curves in triplicate) .
- Computational docking : Use software like AutoDock to predict interactions with target proteins (e.g., imidazole ring π-π stacking with kinase active sites) .
- Meta-analysis : Pool data from multiple studies to identify trends in activity (e.g., anti-inflammatory vs. anticancer effects) .
Q. What strategies are recommended for elucidating the mechanism of action of this urea derivative in biological systems?
- Binding affinity assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with targets (e.g., KD values in nM range) .
- Cellular pathway profiling : RNA-seq or phosphoproteomics to identify downstream signaling pathways (e.g., MAPK/ERK modulation) .
- Structure-activity relationship (SAR) studies : Synthesize analogs with modified substituents (e.g., replacing methoxy with ethoxy) to pinpoint pharmacophores .
- In vivo pharmacokinetics : Assess bioavailability and metabolite formation via LC-MS/MS in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
